2-Chloro-5-(2,2-difluoroethoxy)pyridine
Description
Properties
IUPAC Name |
2-chloro-5-(2,2-difluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)12-4-7(9)10/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNBOHRGBIMMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-(2,2-difluoroethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for 2-Chloro-5-(2,2-difluoroethoxy)pyridine (CAS No. 1880332-13-1) is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds to provide a robust, precautionary framework for handling. The recommendations herein are based on the known hazards of similar chlorinated and fluorinated pyridine derivatives. Researchers must exercise caution and apply sound laboratory judgment, treating the compound as potentially hazardous.
Section 1: Introduction and Hazard Assessment
2-Chloro-5-(2,2-difluoroethoxy)pyridine is a halogenated pyridine derivative, a class of compounds widely utilized as versatile building blocks in medicinal chemistry and drug discovery. The strategic incorporation of chloro and difluoroethoxy moieties onto the pyridine scaffold introduces unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents. The pyridine core itself is a common motif in numerous FDA-approved drugs.[1]
However, the very features that make such compounds synthetically useful also necessitate a thorough understanding of their potential hazards. The presence of a chlorinated pyridine ring and a fluorinated ether side chain suggests a potential for toxicity and irritation. This guide provides a detailed examination of the inferred safety profile of 2-Chloro-5-(2,2-difluoroethoxy)pyridine, enabling researchers to implement effective safety protocols.
Inferred Hazard Profile
Based on the GHS classifications of close structural analogs like 2-chloro-5-(trifluoromethyl)pyridine and 2-chloro-5-(chloromethyl)pyridine, a precautionary hazard assessment for 2-Chloro-5-(2,2-difluoroethoxy)pyridine is as follows.[2][3][4][5][6]
Inferred GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][4][5][7]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][6]
Signal Word: Warning
Pictograms:
Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]
-
P270: Do not eat, drink or smoke when using this product.[2][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]
Section 2: Physicochemical Properties and Stability
While experimental data for 2-Chloro-5-(2,2-difluoroethoxy)pyridine is scarce, the properties of its analogs provide a basis for expected characteristics.
| Property | Inferred Value / Characteristic | Rationale / Analog Source |
| Appearance | Colorless to light yellow liquid or low-melting solid. | Based on analogs like 2-Chloro-5-(difluoromethyl)pyridine (liquid) and 2-chloro-5-(trifluoromethyl)pyridine (low melting solid).[8] |
| Molecular Formula | C₇H₆ClF₂NO | - |
| Molecular Weight | 193.58 g/mol | - |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | General stability for halogenated pyridines.[9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Reactivity profile is common for pyridine derivatives.[3][7] |
| Hazardous Decomposition Products | Combustion may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF). | Expected decomposition products for a chloro- and fluoro-containing organic molecule.[2] |
Section 3: Experimental Protocols for Safe Handling and Emergencies
Adherence to rigorous safety protocols is paramount. The following procedures are designed to mitigate the risks identified in the hazard assessment.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE must be based on a thorough risk assessment of the specific experimental procedure.
Caption: Mandatory Personal Protective Equipment (PPE) workflow.
Causality Behind PPE Choices:
-
Eye Protection: Chemical splash goggles are mandatory as the compound is expected to be a serious eye irritant.[3]
-
Hand Protection: Impermeable gloves (e.g., nitrile) are essential to prevent skin contact, as the compound is an inferred skin irritant. Proper glove removal technique must be followed to avoid cross-contamination.
-
Body Protection: A flame-retardant lab coat protects against splashes and potential, albeit low, flammability risks suggested by combustible liquid analogs.[2]
-
Respiratory Protection: All handling of the solid or solutions should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols, which may cause respiratory tract irritation.[4][6]
First-Aid Measures Protocol
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | Protocol Steps |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[4] 3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[2][5] 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. If skin irritation persists, seek medical attention.[2] |
| Inhalation | 1. Move the person to fresh air and keep them in a position comfortable for breathing.[2][5] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. [5] 2. Rinse mouth thoroughly with water.[2] 3. Never give anything by mouth to an unconscious person. 4. Call a POISON CENTER or doctor immediately for treatment advice.[2][4] |
Accidental Release and Spill Cleanup Protocol
A well-rehearsed spill response plan is a cornerstone of laboratory safety.
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
-
Control Vapors: Ensure the spill area is well-ventilated, preferably within a fume hood. If the spill is outside a hood, eliminate all ignition sources as a precaution.
-
Don PPE: Wear appropriate PPE, including respiratory protection (if required), chemical-resistant gloves, goggles, and a lab coat.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. For solid spills, gently cover to avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[3]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[3][7]
Section 4: Storage, Handling, and Synthetic Context
Storage and Handling Workflow
Proper storage and handling are critical for maintaining the chemical's integrity and ensuring laboratory safety.
Caption: General workflow for the safe storage and handling of the compound.
Role in Drug Development & Synthetic Considerations
2-Chloro-5-substituted pyridines are key intermediates in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This reactivity allows for the facile introduction of diverse functionalities, a critical step in generating libraries of compounds for structure-activity relationship (SAR) studies.
The difluoroethoxy group at the 5-position can modulate the compound's pharmacokinetic properties. The fluorine atoms often enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.
When planning reactions, it is crucial to consider that reactions involving this intermediate may be performed under inert conditions and could involve other hazardous reagents. A comprehensive risk assessment must be conducted for each specific synthetic step.
Section 5: Toxicological and Ecological Information
Toxicological Profile (Inferred)
No specific toxicological studies have been published for 2-Chloro-5-(2,2-difluoroethoxy)pyridine. The information below is extrapolated from analogs.
-
Acute Toxicity: Harmful if swallowed. The oral LD50 for 2-chloro-5-(trifluoromethyl)pyridine is reported as 750 mg/kg (mouse, intraperitoneal), suggesting moderate acute toxicity.[2] Ingestion may cause gastrointestinal irritation.
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation based on consistent data from multiple chlorinated pyridine analogs. Direct contact can lead to redness, pain, and potential chemical burns.[3]
-
Sensitization: Some related compounds, such as 2-chloro-5-(chloromethyl)pyridine, may cause skin sensitization (allergic contact dermatitis) upon repeated exposure.[3]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available. It is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4] Prudent practice dictates treating any uncharacterized compound as a potential mutagen or reproductive toxin.
Ecological Information
No specific ecotoxicity data is available. As a general principle for halogenated organic compounds, release into the environment should be strictly avoided.[9]
-
Persistence and Degradability: Not readily biodegradable.
-
Mobility in Soil: Data not available.
-
Disposal: Must be disposed of as hazardous waste through a licensed professional waste disposal service. Do not allow it to enter drains or waterways.[3]
References
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-hydroxypyridine. PubChem. Retrieved February 23, 2026, from [Link]
-
Cohizon Life Sciences Limited. (2025, January 4). SAFETY DATA SHEET: 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved February 23, 2026, from [Link]
-
Capot Chemical. (2008, November 4). MSDS of 2-Chloro-5-(chloromethyl)pyridine. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine.
-
ResearchGate. (2025, April). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved February 23, 2026, from [Link]
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved February 23, 2026, from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
2,2-Difluoroethoxy Pyridines: Strategic Bioisosteres for Physicochemical Tuning
Executive Summary
The 2,2-difluoroethoxy (–OCH₂CHF₂) moiety, when attached to a pyridine scaffold, represents a high-value pharmacophore in modern drug discovery. It serves as a strategic bioisostere for methoxy (–OMe) and ethoxy (–OEt) groups, offering a unique balance of metabolic stability, lipophilicity modulation, and electronic tuning. This guide details the physicochemical rationale, synthetic methodologies, and application strategies for integrating this motif into small molecule drug candidates.
Physicochemical Rationale & SAR Utility[1]
The "Goldilocks" Lipophilicity
The introduction of fluorine atoms into an alkoxy side chain profoundly alters the physicochemical profile of the parent pyridine.
-
Lipophilicity (LogP): The 2,2-difluoroethoxy group increases lipophilicity relative to a methoxy group but often maintains a lower LogP than a trifluoroethoxy or longer alkyl chain. This allows for fine-tuning of membrane permeability without incurring the solubility penalties of highly lipophilic tails.
-
Metabolic Stability: The terminal difluoromethyl (–CHF₂) group effectively blocks metabolic oxidation (e.g., O-dealkylation) that typically plagues simple ethoxy groups. The C–F bond strength (approx. 116 kcal/mol) renders the terminal carbon resistant to CYP450-mediated hydroxylation.
Electronic Tuning (pKa Modulation)
The electron-withdrawing nature of the fluorine atoms (inductive effect, -I) propagates through the ether linkage to the pyridine ring.
-
Basicity Reduction: Compared to a 2-methoxypyridine, a 2-(2,2-difluoroethoxy)pyridine exhibits reduced basicity at the pyridine nitrogen. This is critical for:
-
Reducing hERG channel affinity (often associated with high basicity).
-
Improving passive permeability by increasing the fraction of neutral species at physiological pH.
-
Modulating hydrogen bond acceptor capability.
-
Conformational Bias
The gauche effect (interaction between the oxygen lone pair and the C–F antibonding orbital,
Synthetic Strategies
The synthesis of 2,2-difluoroethoxy pyridines generally proceeds via Nucleophilic Aromatic Substitution (SₙAr), though transition-metal-catalyzed methods are required for deactivated systems.
Primary Route: Nucleophilic Aromatic Substitution (SₙAr)
This is the industry-standard approach for activated pyridines (halogens at C2/C4, especially with electron-withdrawing groups at C3/C5).
Protocol: SₙAr Alkylation of 2-Chloropyridine
-
Reagents: 2,2-Difluoroethanol (1.1–1.5 equiv), Sodium Hydride (NaH, 60% dispersion, 1.2–1.5 equiv), Anhydrous DMF or THF.
-
Substrate: 2-Chloro- or 2-Bromo-pyridine derivative.
Step-by-Step Procedure:
-
Alkoxide Formation: To a flame-dried flask under N₂ atmosphere, charge anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C. Add NaH portion-wise.
-
Addition: Add 2,2-difluoroethanol dropwise. Stir at 0°C for 15–30 minutes until gas evolution ceases. Caution: H₂ gas evolution.
-
Coupling: Add the halopyridine substrate (dissolved in minimal DMF) to the alkoxide solution.
-
Reaction: Warm to Room Temperature (RT). If the pyridine is unactivated (e.g., no EWG), heat to 60–80°C. Monitor by LCMS (typically 1–4 hours).
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc or DCM. Wash organics with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Secondary Route: Mitsunobu Reaction
Used when the starting material is a 2-hydroxypyridine (pyridone) and SₙAr is sluggish.
-
Reagents: 2,2-Difluoroethanol, Triphenylphosphine (PPh₃), DIAD or DEAD.
-
Conditions: THF, 0°C to RT.
-
Note: This reaction often favors O-alkylation over N-alkylation for pyridones, but regioselectivity must be confirmed by NMR (HMBC).
Tertiary Route: Pd-Catalyzed Cross-Coupling (Buchwald-Type)
For deactivated pyridines (e.g., electron-rich) where SₙAr fails.
-
Catalyst: Pd(OAc)₂ / Ligand (e.g., RockPhos or BrettPhos).
-
Base: Cs₂CO₃.
-
Solvent: Toluene, 80–100°C.
Visualization of Workflows
Synthesis Decision Tree
The following diagram outlines the logical flow for selecting the optimal synthetic route based on substrate electronics.
Caption: Decision matrix for synthesizing 2,2-difluoroethoxy pyridines based on substrate activation.
SAR Logic: Why Choose 2,2-Difluoroethoxy?
Caption: SAR rationale demonstrating how 2,2-difluoroethoxy substitution resolves common medicinal chemistry liabilities.
Case Studies & Applications
PDE4 Inhibitors (Respiratory & Inflammation)
In the development of phosphodiesterase 4 (PDE4) inhibitors, the 2,2-difluoroethoxy group has been utilized to replace simple alkoxy groups.
-
Context: Patent WO2014158998 describes substituted pyridines where the 2-(2,2-difluoroethoxy) moiety is paired with a 3-chlorophenyl group.
-
Benefit: The substitution improves the metabolic half-life (
) compared to the methoxy analog while maintaining the necessary lipophilicity for CNS penetration (if targeting neuro-inflammation) or restricting it (for peripheral targets).
TTX-S Blockers (Pain Management)
Voltage-gated sodium channel blockers (specifically Tetrodotoxin-Sensitive, TTX-S) often require precise lipophilic control to access the channel pore without getting trapped in the membrane.
-
Application: Pyrazolopyridine derivatives featuring the 2,2-difluoroethoxy side chain have shown efficacy in blocking NaV1.7 channels.
-
Mechanism: The fluorine atoms likely engage in weak electrostatic interactions within the channel vestibule, while the reduced basicity of the pyridine core prevents non-specific cation trapping.
Comparison with Proton Pump Inhibitors (PPIs)
While classic PPIs like Lansoprazole use a trifluoroethoxy group (–OCH₂CF₃), the difluoroethoxy analog represents a subtle "dialing back" of lipophilicity and electron withdrawal.
-
Lansoprazole: –OCH₂CF₃ (Stronger EWG, higher LogP).
-
Rabeprazole: –O(CH₂)₃OMe (Donating, lower stability).
-
2,2-Difluoro Analog: Intermediate acidity and lipophilicity. This is often explored in "Next-Gen" P-CABs (Potassium-Competitive Acid Blockers) to optimize acid stability and duration of action.
Safety & Handling
-
2,2-Difluoroethanol:
-
Flammability: Flash point is approx. 43°C (Combustible).
-
Toxicity: Like many fluoro-alcohols, it can be toxic if inhaled or absorbed. Use in a fume hood.
-
Reactivity: Reacts vigorously with alkali metals (Na, K) and strong bases.
-
-
Reaction Safety: The SₙAr reaction generates Hydrogen gas (
) when NaH is used. Ensure adequate venting.
References
-
Patent: PDE4 Inhibitors. Substituted pyridine and pyrazine compounds as PDE4 inhibitors. WO2014158998A1. (2014). Link
-
Patent: Anti-Fibrotic Agents. Novel compounds and pharmaceutical compositions thereof for the treatment of fibrosis. EP3649119B1. (2020). Link
-
Patent: Cancer Therapeutics. Bicyclic heterocycle compounds for the treatment of cancer. WO2024223715A1. (2024). Link
-
Review: Pyridine Synthesis. A Simple, Modular Synthesis of Substituted Pyridines. PMC. (2018). Link
-
Review: Fluorine in Med Chem. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. (2021). Link
-
Methodology: Neutron diffraction study of significant sp3 and sp2 C−H bond short contacts. (Synthesis of 4-[(2,2-difluoroethoxy)methyl]pyridine). OSTI.GOV. Link
Methodological & Application
Alkylation of 2-chloro-5-hydroxypyridine with 2,2-difluoroethyl tosylate
Efficient O-Alkylation of 2-Chloro-5-hydroxypyridine with 2,2-Difluoroethyl Tosylate for the Synthesis of Novel Pyridine Derivatives
Abstract
This application note provides a comprehensive guide for the O-alkylation of 2-chloro-5-hydroxypyridine with 2,2-difluoroethyl tosylate. This reaction is a crucial step in the synthesis of various fluorinated pyridine derivatives, which are of significant interest in the development of pharmaceuticals and agrochemicals. The protocol detailed herein is based on the principles of the Williamson ether synthesis and has been optimized to favor O-alkylation over competing N-alkylation. This document offers a step-by-step procedure, a discussion of the underlying chemical principles, and guidelines for the characterization and purification of the final product, 2-chloro-5-(2,2-difluoroethoxy)pyridine.
Introduction
2-Chloro-5-hydroxypyridine is a versatile chemical building block utilized in the synthesis of a wide array of biologically active molecules, including those for pharmaceutical and agricultural applications[1]. The introduction of a difluoroethyl moiety into such molecules can significantly enhance their metabolic stability and binding affinity to target proteins. 2,2-Difluoroethyl tosylate serves as an effective electrophile for the introduction of the 2,2-difluoroethyl group via nucleophilic substitution reactions[2].
The alkylation of hydroxypyridines can be complex due to the presence of two nucleophilic centers: the hydroxyl oxygen and the pyridine nitrogen. The competition between O-alkylation and N-alkylation is a critical aspect to control during the synthesis of pyridine ethers. The regioselectivity of this reaction is highly dependent on factors such as the choice of base, solvent, and temperature[3][4]. This application note details a robust protocol for the selective O-alkylation of 2-chloro-5-hydroxypyridine.
Reaction Mechanism and Scientific Rationale
The alkylation of 2-chloro-5-hydroxypyridine with 2,2-difluoroethyl tosylate proceeds via a Williamson ether synthesis, which is a classic SN2 reaction[5][6]. The reaction mechanism involves two key steps:
-
Deprotonation: The weakly acidic hydroxyl group of 2-chloro-5-hydroxypyridine is deprotonated by a suitable base to form a more nucleophilic pyridinolate anion. The choice of base is critical; a moderately strong base is required to efficiently deprotonate the hydroxyl group without promoting side reactions.
-
Nucleophilic Attack: The resulting pyridinolate anion acts as a nucleophile and attacks the electrophilic carbon of 2,2-difluoroethyl tosylate. This attack leads to the displacement of the tosylate leaving group and the formation of the desired ether linkage.
To favor O-alkylation over N-alkylation, the reaction conditions are carefully selected. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, can solvate the cation of the base, thereby increasing the nucleophilicity of the oxygen anion. Furthermore, the choice of a relatively soft base can also favor attack at the harder oxygen atom over the softer nitrogen atom.
Reaction Scheme:
Figure 1. Overall reaction scheme for the O-alkylation.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 2-chloro-5-(2,2-difluoroethoxy)pyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Catalog No. |
| 2-Chloro-5-hydroxypyridine | ≥98% | Sigma-Aldrich | 41288-96-4 |
| 2,2-Difluoroethyl tosylate | ≥97% | Sigma-Aldrich | 135206-84-7 |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich | 202134 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 227056 |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | E145-4 |
| Hexanes | ACS grade | Fisher Scientific | H302-4 |
| Saturated aqueous NaCl (brine) | N/A | In-house preparation | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | M7506 |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Detailed Step-by-Step Procedure
Figure 2. Experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-chloro-5-hydroxypyridine (1.0 g, 7.72 mmol, 1.0 equiv) and cesium carbonate (3.78 g, 11.58 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and flush with a gentle stream of nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add 2,2-difluoroethyl tosylate (2.19 g, 9.26 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine, 2 x 50 mL).
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield 2-chloro-5-(2,2-difluoroethoxy)pyridine as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.1 (d, J ≈ 2.5 Hz, 1H), ~7.3 (dd, J ≈ 8.5, 2.5 Hz, 1H), ~7.2 (d, J ≈ 8.5 Hz, 1H), ~6.1 (tt, J ≈ 55, 4 Hz, 1H), ~4.3 (td, J ≈ 13, 4 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~158, ~145, ~138, ~125, ~122, ~114 (t, J ≈ 240 Hz), ~66 (t, J ≈ 28 Hz) |
| Mass Spectrometry (ESI+) | m/z calculated for C₇H₆Cl F₂NO [M+H]⁺: 194.01; found: 194.0 |
Note: The predicted NMR chemical shifts are based on known values for similar structures and may vary slightly.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation- Inactive tosylate- Insufficient temperature | - Use a stronger base (e.g., NaH) or ensure the base is dry.- Check the purity of the tosylate.- Increase the reaction temperature slightly (e.g., to 90-100 °C). |
| Formation of N-alkylated byproduct | - Reaction conditions favor N-alkylation | - Use a less polar solvent.- Employ a bulkier base to sterically hinder N-alkylation. |
| Incomplete reaction | - Insufficient reaction time | - Extend the reaction time and continue monitoring by TLC. |
| Difficult purification | - Close-running impurities | - Optimize the solvent system for column chromatography.- Consider recrystallization if the product is a solid. |
Conclusion
The protocol described in this application note provides an effective and selective method for the O-alkylation of 2-chloro-5-hydroxypyridine with 2,2-difluoroethyl tosylate. By carefully controlling the reaction conditions, high yields of the desired 2-chloro-5-(2,2-difluoroethoxy)pyridine can be achieved, minimizing the formation of the N-alkylated isomer. This procedure is a valuable tool for chemists working on the synthesis of novel fluorinated heterocyclic compounds for various applications in the life sciences and material science.
References
-
ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
- Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
- Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657–3665.
- Google Patents. (n.d.). CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine.
- Li, G., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12).
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0533131B1 - Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-5-(2,2-difluoroethoxy)pyridine
Topic: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Chloro-5-(2,2-difluoroethoxy)pyridine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Introduction & Chemical Context
2-Chloro-5-(2,2-difluoroethoxy)pyridine is a critical heteroaryl building block, frequently utilized in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and other bioactive small molecules.
While Suzuki-Miyaura coupling is a staple reaction, this specific substrate presents a dual challenge:
-
Deactivated Electrophile: The 2-chloropyridine moiety is inherently less reactive toward oxidative addition than its bromo- or iodo- counterparts. Furthermore, the 5-(2,2-difluoroethoxy) substituent acts as an electron-donating group (EDG) via resonance, increasing electron density at the C2 position and further strengthening the C-Cl bond.
-
Lewis Basic Nitrogen: The pyridine nitrogen can coordinate to the Palladium center, potentially poisoning the active catalyst species if the ligand system is not sufficiently bulky or hemilabile.
This guide provides a tiered approach to coupling this substrate, moving from robust "workhorse" conditions to high-activity catalytic systems for difficult partners.
Mechanistic Insight & Catalyst Selection
The rate-determining step (RDS) for this substrate is the Oxidative Addition of the Pd(0) species into the C-Cl bond.
-
Ligand Requirement: To overcome the strong C-Cl bond (approx. 96 kcal/mol) and the electron-rich nature of the ring, electron-rich, bulky phosphine ligands are essential. These ligands increase the electron density on the metal center (facilitating oxidative addition) and provide steric bulk to prevent catalyst deactivation by the pyridine nitrogen.
-
Base Selection: Weak bases (Carbonates) are preferred to minimize side reactions, but Phosphates (K3PO4) are often necessary for anhydrous high-efficiency cycles.
Catalytic Cycle Visualization
The following diagram illustrates the specific challenges within the catalytic cycle for this substrate.
Figure 1: Catalytic cycle highlighting the Rate Determining Step (Oxidative Addition) and potential inhibition by the pyridine nitrogen.
Experimental Protocols
Protocol A: The "Workhorse" Condition (Cost-Effective)
Best for: Coupling with reactive aryl boronic acids where extreme optimization is not required.
Rationale: Pd(dppf)Cl₂ is a robust catalyst that resists dehalogenation and tolerates the Lewis basicity of the pyridine ring.
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Loading: 3–5 mol%
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
-
Base: Cs₂CO₃ or K₂CO₃ (2.0–3.0 equiv)
-
Temperature: 90–100 °C
Step-by-Step:
-
Charge a reaction vial with 2-Chloro-5-(2,2-difluoroethoxy)pyridine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Cs₂CO₃ (2.5 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Add degassed 1,4-Dioxane and Water (concentration 0.1 M relative to pyridine).
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.
Protocol B: The "High-Performance" Condition (Challenging Substrates)
Best for: Sterically hindered partners, low-reactivity boronic esters, or when Protocol A fails.
Rationale: XPhos Pd G3 (or G4) is a precatalyst that rapidly generates the active L-Pd(0) species. The bulky biaryl ligand (XPhos) facilitates oxidative addition into the deactivated C-Cl bond and prevents N-coordination.
-
Catalyst: XPhos Pd G3 (Sigma-Aldrich / Merck)
-
Loading: 1–3 mol%
-
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
-
Base: K₃PO₄ (0.5 M aqueous solution or solid)
-
Temperature: 60–80 °C (Milder conditions possible)
Step-by-Step:
-
Charge vial with Substrate (1.0 equiv) and Boronic Acid/Pinacol Ester (1.3 equiv).
-
Add XPhos Pd G3 (0.02 equiv).
-
Evacuate and backfill with Argon (x3).
-
Add degassed THF (0.15 M).
-
Add degassed 0.5 M K₃PO₄ aqueous solution (2.0 equiv).
-
Stir vigorously at 60 °C. Conversion is often complete within 1–2 hours.
Screening & Optimization Data
The following table summarizes expected performance based on electronic parameters of the coupling partner.
| Coupling Partner (Boronic Acid) | Recommended Protocol | Catalyst System | Base | Solvent | Expected Yield |
| Phenyl / Electron-Rich Aryl | Protocol A | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | >85% |
| Electron-Deficient Aryl | Protocol A | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 70-80% |
| Heteroaryl (e.g., Pyrazole) | Protocol B | XPhos Pd G3 | K₃PO₄ | THF/H₂O | >90% |
| Ortho-Substituted Aryl | Protocol B | SPhos Pd G3 | K₃PO₄ | Toluene/H₂O | >80% |
Troubleshooting & Purification Strategy
Common Failure Modes
-
Protodehalogenation (Hydrodehalogenation):
-
Homocoupling of Boronic Acid:
Purification of Pyridine Derivatives
Pyridine products often streak on silica gel due to interaction with silanols.
-
Mobile Phase Modifier: Add 1–2% Triethylamine or 1% MeOH/NH₃ to the eluent.
-
Metal Scavenging: Palladium residues can coordinate to the pyridine nitrogen. Treat the crude organic phase with SiliaMetS® Thiol or QuadraPure™ TU scavengers for 4 hours prior to concentration.
Optimization Workflow (Decision Tree)
Use this logic flow to determine the best path for your specific target molecule.
Figure 2: Optimization workflow for selecting the correct catalytic system.
References
-
Reaction Conditions for 2-Chloropyridines: BenchChem. (2025).[1][2] A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Retrieved from
-
Buchwald Precatalysts (XPhos/SPhos): Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Retrieved from
-
General Heterocycle Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from
-
Micellar Catalysis (Green Chemistry): Lipshutz, B. H., et al. (2011). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Sigma-Aldrich Application Notes. Retrieved from
-
Substrate Safety Data: Jubilant Ingrevia. (2025). Safety Data Sheet: 2-chloro-5-(trifluoromethyl)pyridine (Analogous handling). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Advanced Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-(2,2-difluoroethoxy)pyridine
Executive Summary & Strategic Analysis
Target Substrate: 2-Chloro-5-(2,2-difluoroethoxy)pyridine Reaction Class: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination) Primary Challenge: The 2-chloropyridine motif presents a dual challenge: the electron-deficient nitrogen acts as a catalyst poison by coordinating to Palladium, while the C–Cl bond is kinetically inert compared to bromides or iodides. Furthermore, the 5-(2,2-difluoroethoxy) substituent exerts a complex electronic effect—inductive withdrawal by fluorine competes with mesomeric donation by oxygen—rendering the C2 position moderately electron-rich and thus resistant to oxidative addition.
Application: This protocol is designed for the synthesis of high-value pharmaceutical intermediates where the 2,2-difluoroethoxy group serves as a lipophilic, metabolically stable bioisostere for methoxy or ethoxy groups.
Critical Success Factors
-
Ligand Selection: Monodentate biaryl phosphines (Buchwald Ligands) are strictly required to prevent catalyst deactivation by the pyridine nitrogen.
-
Precatalyst Utilization: Use of G3 or G4 palladacycles ensures rapid generation of the active monoligated Pd(0) species, avoiding the induction period and aggregation issues associated with Pd(OAc)₂ or Pd₂dba₃.
-
Base Compatibility: The difluoroethoxy tail is generally stable to bases like NaOtBu, but base-sensitive coupling partners may require Cs₂CO₃.
Mechanistic Insight & Pathway Visualization
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. For this specific substrate, the Oxidative Addition step is rate-limiting due to the strength of the C–Cl bond on the electron-rich pyridine ring.
Figure 1: Catalytic Cycle & Failure Modes
Caption: The catalytic cycle highlights Oxidative Addition as the rate-limiting step.[1] Note the off-cycle trap where the pyridine nitrogen coordinates to Pd if the ligand is insufficiently bulky.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| Substrate | Electrophile | 2-Chloro-5-(2,2-difluoroethoxy)pyridine (>97%) |
| Amine | Nucleophile | 1.2 equivalents (Primary or Secondary) |
| Catalyst | Pd Source | BrettPhos Pd G4 (Primary amines) or RuPhos Pd G4 (Secondary amines) |
| Base | Deprotonation | NaOtBu (Standard) or Cs₂CO₃ (Sensitive groups) |
| Solvent | Medium | 1,4-Dioxane (Anhydrous, degassed) |
Optimization Screening (Micro-Scale)
Recommended for first-time coupling of this specific building block to a new amine.
-
Prepare Stock Solutions: Dissolve the chloropyridine (0.1 mmol per reaction) in 1,4-Dioxane.
-
Set up Reaction Vials (0.5 - 1.0 mL):
-
Condition A: BrettPhos Pd G4 (2 mol%), NaOtBu (1.5 eq), 100 °C.
-
Condition B: RuPhos Pd G4 (2 mol%), NaOtBu (1.5 eq), 100 °C.
-
Condition C: XPhos Pd G4 (2 mol%), K₃PO₄ (2.0 eq), 100 °C (For base-sensitive amines).
-
-
Execution: Stir for 2 hours. Analyze by LC-MS.
-
Success Metric: >90% conversion to product.[2]
-
Failure Mode: If starting material remains, increase Temp to 110 °C. If dehalogenation (Py-H) is observed, switch to t-Amyl alcohol solvent.
-
Optimized Preparative Protocol (Scale: 1.0 g)
Objective: Coupling with a generic primary amine (e.g., Aniline derivative).
-
Reactor Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Charging Solids:
-
Add 2-Chloro-5-(2,2-difluoroethoxy)pyridine (1.0 g, 5.16 mmol).
-
Add Amine Partner (6.2 mmol, 1.2 equiv).
-
Add NaOtBu (745 mg, 7.75 mmol, 1.5 equiv). Note: Weigh quickly in air or use a glovebox.
-
Add BrettPhos Pd G4 (95 mg, 0.10 mmol, 2 mol%).
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane (10 mL) via syringe. The concentration should be ~0.5 M.
-
-
Degassing:
-
Sparge the mixture with Argon for 5-10 minutes (subsurface bubbling).
-
-
Reaction:
-
Heat the mixture to 100 °C in an oil bath. Stir vigorously (800 rpm).
-
Monitor by HPLC/TLC at 1 hour and 3 hours.
-
Endpoint: Reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove Pd black and salts. Rinse pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 0-40% EtOAc, depending on the amine polarity).
-
Note: The 2,2-difluoroethoxy group adds lipophilicity; the product may elute earlier than expected compared to a methoxy analog.
-
Troubleshooting & Decision Logic
Figure 2: Optimization Decision Tree
Caption: Decision logic for ligand selection and troubleshooting common reaction failures.
Safety & Handling
-
Palladium: Palladium compounds are heavy metals and should be disposed of in dedicated heavy metal waste streams.
-
2-Chloropyridines: Potential skin irritants and sensitizers. Handle in a fume hood.
-
NaOtBu: Hygroscopic and caustic. Reacts with moisture to form NaOH/tBuOH. Keep container tightly sealed.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Aliphatic Amines: Using the BrettPhos Ligand." Journal of the American Chemical Society, 2008.[4]
-
BenchChem Technical Support. "Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization." BenchChem Application Notes, 2025.
-
Entegris. "Buchwald Ligands Review: Ligand Evolution and Unique Palladium Coordination." Entegris Technical Library.
-
Maiti, D., Buchwald, S. L., et al. "Dodecylbenzenesulfonic Acid as a Surfactant for the Buchwald-Hartwig Amination in Water." Chemical Science, 2011.[4]
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Chemical Insights, 2024.
Sources
Application Note: Strategic Synthesis of 2-Chloro-5-(2,2-difluoroethoxy)pyridine
Abstract & Scope
This technical guide details the optimized synthesis of 2-Chloro-5-(2,2-difluoroethoxy)pyridine , a critical fluorinated building block in medicinal chemistry. The introduction of the 2,2-difluoroethoxy moiety modulates lipophilicity (
This note contrasts two primary methodologies:
-
Scalable
Alkylation (Preferred): Using sulfonate esters for robust, multi-gram production. -
Mitsunobu Coupling (Alternative): A mild, neutral condition approach for small-scale discovery.
Strategic Analysis: The "Why" Behind the Chemistry
Structural Considerations & Retrosynthesis
The target molecule features a pyridine ring substituted at the 5-position with a fluorinated ether. Retrosynthetically, the C-O bond is the most logical disconnection.
-
Substrate: 6-Chloropyridin-3-ol (CAS: 53937-07-2).
-
Note on Nomenclature: Often referred to as 2-chloro-5-hydroxypyridine. The hydroxyl group is at the 3-position relative to the nitrogen, but the 5-position relative to the chlorine if C2 is assigned to Cl.
-
-
Selectivity (The "Ambident" Trap): Unlike 2- or 4-hydroxypyridines, which exist in equilibrium with their amide/pyridone tautomers (leading to N-alkylation), 3-hydroxypyridines cannot form a neutral keto-tautomer without disrupting aromaticity. Therefore, they behave primarily as phenols, making O-alkylation highly favored over N-alkylation.
Reagent Decision Matrix
The choice of alkylating agent is the single most critical variable for yield and safety.
| Reagent | Reactivity | Stability | Toxicity | Recommendation |
| 2,2-Difluoroethyl Tosylate | Moderate | High (Solid/Oil) | Moderate | Primary Choice (Scalable) |
| 2,2-Difluoroethyl Triflate | High | Low (Unstable) | High | Use for difficult substrates only |
| 1-Bromo-2,2-difluoroethane | Low | High (Volatile) | High | Avoid (Requires harsh conditions) |
| 2,2-Difluoroethanol | N/A (Nucleophile) | High | Low | Use for Mitsunobu Route |
Workflow Visualization
Figure 1: Comparative synthetic workflows. Route A is preferred for scale; Route B for speed/mildness.
Detailed Protocols
Protocol A: Alkylation (Standard Operating Procedure)
Best for: Gram-scale synthesis, high purity requirements.
Reagents:
-
6-Chloropyridin-3-ol (1.0 equiv)
-
2,2-Difluoroethyl 4-methylbenzenesulfonate (Tosylate) (1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMF (N,N-Dimethylformamide) [Concentration: 0.2 M]
Procedure:
-
Setup: Charge a dry round-bottom flask with 6-Chloropyridin-3-ol and anhydrous DMF under an inert atmosphere (
or Ar). -
Deprotonation: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn yellow/orange as the phenoxide anion forms. -
Addition: Add 2,2-Difluoroethyl tosylate (dissolved in minimal DMF if solid, or neat if liquid) dropwise.
-
Reaction: Heat the mixture to 60–80°C . Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Checkpoint: Reaction typically completes in 4–6 hours.
-
-
Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF. Crucial: Thorough water washes prevent DMF carryover which complicates crystallization. -
Wash organic layer with Brine, dry over
, filter, and concentrate.[1]
-
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Why Cesium? The "Cesium Effect" improves solubility of the phenoxide in organic solvents and often suppresses side reactions compared to Potassium Carbonate.
Protocol B: Mitsunobu Reaction
Best for: Rapid synthesis when the Tosylate is unavailable.
Reagents:
-
6-Chloropyridin-3-ol (1.0 equiv)
-
2,2-Difluoroethanol (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv)[1] -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]
-
Solvent: Anhydrous THF
Procedure:
-
Dissolution: Dissolve 6-Chloropyridin-3-ol, 2,2-Difluoroethanol, and
in anhydrous THF. Cool to 0°C (Ice bath). -
Addition: Add DIAD dropwise over 15–20 minutes. Exothermic reaction; maintain temp < 5°C.
-
Reaction: Allow to warm to RT and stir overnight (12–16 h).
-
Workup: Concentrate THF directly.
-
Purification: Triturate with cold diethyl ether to precipitate Triphenylphosphine oxide (
) byproduct. Filter. Purify filtrate via column chromatography.
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: White to off-white solid.
-
NMR (Typical): Look for the diagnostic triplet of doublets for the
protons ( ppm) and the triplet of triplets for the terminal proton ( ppm, Hz). -
Mass Spec:
(Cl isotope pattern 3:1).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Route A) | Tosylate hydrolysis or old reagents. | Ensure DMF is anhydrous. Use fresh Tosylate. Increase temp to 90°C. |
| N-Alkylation Observed | Rare for 3-OH, but possible if ring is highly activated. | Switch solvent to Acetone (lower temp) or use |
| "Sticky" Reaction (Route B) | Use Polymer-supported |
References
-
Mitsunobu Reaction Overview
- Swamy, K. C. K., et al.
-
Alkylation of Hydroxypyridines (N vs O Selectivity)
- Shapiro, G., & Gomez-Lor, B. "Pyridine and Pyridone Derivatives." Journal of Organic Chemistry, 1994.
-
Fluorinated Reagent Handling
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
Sources
Troubleshooting & Optimization
Technical Support Center: Handling & Removing 2,2-Difluoroethyl Bromide (DFEB)
[1]
Executive Summary & Reagent Profile[2][3]
The Reagent: 2,2-Difluoroethyl bromide (DFEB)
CAS: 359-07-9
Boiling Point: 45–47 °C
Function: Electrophilic alkylating agent used to introduce the difluoroethyl motif (
The Core Challenge: DFEB sits in a "volatility valley." Its boiling point (~46 °C) is nearly identical to common solvents like Dichloromethane (DCM, 40 °C) and close to Tetrahydrofuran (THF, 66 °C).
-
Issue A: In rotary evaporation, it co-distills with solvents, leading to environmental release or solvent recycling contamination.
-
Issue B: If your product is volatile, you cannot distinguish DFEB from the product by simple distillation.
-
Issue C: As a primary alkyl halide, it is a potential genotoxic impurity (PGI) and a lachrymator, requiring removal to <100 ppm levels in late-stage synthesis.[1]
Decision Matrix: Choosing Your Removal Strategy
Before proceeding, determine your workflow based on your product's properties.
Figure 1: Strategic decision tree for removing 2,2-difluoroethyl bromide based on product volatility and reaction scale.
Troubleshooting Guides & FAQs
Module A: Physical Removal (Distillation & Evaporation)
Q: I rotovapped my reaction mixture at 40 °C, but NMR still shows DFEB peaks (triplet of doublets at ~3.6 ppm). Why?
A: You are fighting Raoult's Law.[1] Because DFEB (BP 46 °C) boils so close to DCM (BP 40 °C), they behave almost like a single component during rapid evaporation. If you pull vacuum too quickly, the solvent evaporates and cools the flask (evaporative cooling), potentially dropping the liquid temperature below the effective boiling point of DFEB, trapping it in the oil.
Correct Protocol:
-
Switch Solvent: If possible, dilute the crude mixture with a higher boiling solvent like Heptane or Toluene .[1]
-
The "Chase" Technique: DFEB forms loose azeotropes with alcohols.[1] Add 3x volume of Methanol and rotovap. The methanol aids in carrying the DFEB into the trap.
-
Vacuum Ramp: Do not jump to 20 mbar.
-
Step 1: 300 mbar @ 35 °C (Remove bulk DCM).
-
Step 2: 100 mbar @ 40 °C (Remove residual solvent).[1]
-
Step 3: <10 mbar @ 40 °C for 30 minutes (Remove DFEB).
-
Warning: Ensure your rotovap cold trap is -78 °C (Dry ice/Acetone) . A standard 0 °C chiller will NOT trap DFEB effectively; it will pass through the pump and into the lab atmosphere.
Module B: Chemical Scavenging (Trace Removal)
Q: I cannot use high vacuum because my product is volatile. How do I chemically destroy the DFEB?
A: Use Solid-Supported Scavengers .[1] This is the "Gold Standard" for pharmaceutical intermediates because it requires no aqueous workup and avoids liquid-liquid extraction issues.[1]
Recommended Scavenger: Silica-Supported Thiol (Si-Thiol) or Silica-Supported Diamine (Si-DIA) .[1]
Mechanism:
DFEB is a "soft" electrophile.[1] A thiol (sulfur nucleophile) is far more effective at attacking the
Protocol (Si-Thiol):
-
Calculate Loading: Assume 1.2 equivalents of scavenger relative to the estimated unreacted DFEB (check conversion by NMR first).
-
Solvent: Works best in THF, DCM, or DMF.
-
Conditions: Add Si-Thiol resin. Stir gently at 40 °C for 2 hours .
-
Note: Heat is required because the
-fluorines withdraw electron density, making the carbon slightly less reactive to attack than a standard ethyl bromide.
-
-
Workup: Filter through a fritted glass funnel or a Celite pad. The DFEB is now covalently bound to the silica bead.
-
Validation: Check filtrate by NMR or GC-FID.
Data: Scavenger Efficiency Comparison
| Scavenger Type | Functional Group | Efficiency (2h @ 40°C) | Risk Profile | Recommended? |
| Si-Thiol | Propylthiol ( | >99% Removal | Low (Non-basic) | YES (Best) |
| Si-DIA | Ethylenediamine | ~85% Removal | Medium (Basic) | Yes (If acid sensitive) |
| Polymer-Benzylamine | Benzylamine | ~60% Removal | High (Slower kinetics) | No |
| Aqueous NaOH | Hydroxide | <20% Removal | High (Hydrolysis slow) | No |
Module C: Reaction Engineering (Prevention)
Q: My reaction stalls at 70% conversion. I keep adding more DFEB, but it won't finish. Why?
A: You are losing reagent to the headspace. Because DFEB boils at ~46 °C, if you run a reaction at 50 °C or 60 °C (common for alkylations) in a standard flask with a water condenser, the DFEB is refluxing but also slowly escaping through the nitrogen outlet or joints.
The Fix: Sealed Tube Synthesis
-
Use a pressure-rated glass vessel (Ace pressure tube or microwave vial).[1]
-
Heat to 60–80 °C. The closed system prevents DFEB loss, driving the kinetics to completion with fewer equivalents.
-
Safety: Calculate the max pressure. DFEB vapor pressure is significant.[1] Ensure the vessel is rated for >5 bar.
Mechanism of Action: Scavenging
The following diagram illustrates why Thiol scavengers are preferred over basic washes.
Figure 2: Mechanistic pathway of DFEB removal using Silica-Thiol scavengers via nucleophilic substitution (
Safety & Environmental Handling
Lachrymator Warning: DFEB is a potent lachrymator (tear gas).[1]
-
Neutralization: Do not pour DFEB waste directly into the organic waste drum.
-
Decontamination Solution: Treat glassware and waste liquids with a solution of 10% Ethanolamine in Methanol or Aqueous Sodium Thiosulfate .[1] These nucleophiles rapidly degrade the alkyl halide into non-volatile, non-lachrymatory species.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 136186, 2-Bromo-1,1-difluoroethane. Retrieved from [Link]
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Context: Distillation of volatile halides).
Improving selectivity in C-H activation of fluoroalkoxypyridines
Technical Support Center: C-H Activation of Fluoroalkoxypyridines
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Case ID: CH-F-PYR-SEL-001
Executive Summary & Decision Logic
Welcome to the technical support hub for functionalizing fluoroalkoxypyridines. These substrates (e.g., 2-(2,2,2-trifluoroethoxy)pyridine) present a unique "push-pull" challenge: the oxygen atom offers potential Lewis basic direction, but the fluorinated tail induces strong electron withdrawal and steric bulk, often overriding standard directing effects.
To achieve high selectivity, you must stop viewing the fluoroalkoxy group merely as a substituent and start treating it as a steric lever or an electronic deactivator depending on your catalyst choice.
Selectivity Decision Matrix
Use the following logic flow to determine your synthetic strategy based on the desired position relative to the fluoroalkoxy group (assumed at C2).
Caption: Workflow for selecting the catalytic manifold based on the target regiocenter relative to the C2-fluoroalkoxy group.
Technical Modules & Troubleshooting
Module A: Distal Functionalization (C4/C5)
Primary Method: Iridium-Catalyzed Borylation (C5) or Minisci Reaction (C4).
Context: The fluoroalkoxy group at C2 creates a "steric wall." Iridium catalysts, coordinated with bulky bipyridine ligands (dtbpy), will avoid the C3 position (ortho) and the nitrogen lone pair, favoring the sterically accessible C5 or C4 positions.
Q: I am observing low conversion in the Ir-catalyzed borylation of 2-trifluoroethoxypyridine. Is the nitrogen poisoning the catalyst? A: Likely, yes. Pyridines are notorious for binding Ir centers.
-
The Fix: You cannot rely on standard benzene protocols. You must use a steric shield strategy .
-
Ligand Switch: Ensure you are using dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine). The tert-butyl groups prevent the formation of the inactive N-bound species.
-
Stoichiometry: Increase the B2pin2 loading to 1.5 equivalents. The resulting boronic ester is electron-withdrawing and actually prevents product inhibition.
-
Temperature: These substrates often require 80–100 °C. Room temperature is insufficient to overcome the activation energy of the electron-deficient ring.
-
Q: My Minisci reaction (radical alkylation) is giving a mixture of C4 and C6 products. How do I force C4 selectivity? A: The radical attacks the most electron-deficient position of the protonated pyridine.
-
Causality: The fluoroalkoxy group at C2 deactivates the ring but also imposes steric bulk.
-
The Fix:
-
Solvent Control: Switch to a TFE (Trifluoroethanol) / Water mixture. TFE hydrogen-bonds to the pyridine nitrogen and the fluoroalkoxy oxygen, increasing the steric bulk around C2/C6 and funneling the radical to C4.
-
Radical Source: Use bulky radicals (e.g., tert-butyl, adamantyl). The "match" between the bulky radical and the bulky C2-substituent will almost exclusively favor C4.
-
Module B: Proximal Functionalization (C3)
Primary Method: Directed Ortho-Metalation (DoM) or specialized Pd-catalysis.
Context: C-H activation at C3 is extremely difficult because it is "squeezed" between the pyridine nitrogen and the bulky fluoroalkoxy group.
Q: Can I use Palladium to activate the C3 position? A: Direct Pd-catalyzed C-H activation at C3 is challenging due to the "ortho-effect" where the catalyst prefers to coordinate to the nitrogen.
-
The Fix: You generally cannot do this via direct C-H activation without a Transient Directing Group (TDG) or by blocking other sites.
-
Alternative: The most reliable method for C3 functionalization in this specific substrate class is Directed Ortho-Metalation (DoM) followed by a quench.
-
Reagent: LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C.
-
Mechanism:[1][2][3][4][5][6] The fluoroalkoxy oxygen coordinates the Lithium, directing deprotonation at C3 (Complex Induced Proximity Effect - CIPE).
-
Warning: If the fluoroalkoxy chain is too long (e.g., -OCH2CH2CF3), the coordination geometry fails, and you may get C6 lithiation (directed by Nitrogen).
-
Standardized Protocol: Ir-Catalyzed C-H Borylation
This protocol is optimized for C5-selective functionalization of 2-fluoroalkoxypyridines.
Reagents:
-
Substrate: 2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv)
-
Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%)
-
Ligand: dtbpy (3.0 mol%)
-
Boron Source: B2pin2 (1.5 equiv)[7]
-
Solvent: Hexane or THF (anhydrous)
Step-by-Step Workflow:
-
Pre-Catalyst Formation (Critical):
-
In a glovebox or under Argon, mix [Ir(OMe)(cod)]2 and dtbpy in 1 mL of solvent.
-
Checkpoint: Stir for 10 minutes until the solution turns dark brown/red. If it remains yellow, the active species has not formed (check ligand purity).
-
-
Reaction Assembly:
-
Add B2pin2 to the catalyst mixture. Stir for 5 minutes.
-
Add the fluoroalkoxypyridine substrate last.
-
Why? Adding the substrate before the boron source can lead to irreversible N-binding to the Iridium.
-
-
Heating:
-
Workup:
-
Cool to room temperature.
-
Pass through a short pad of silica gel (eluting with CH2Cl2) to remove the catalyst.
-
Caution: Pyridyl boronic esters are prone to protodeboronation on silica. Use neutral alumina or perform the next coupling step in situ (telescoping) for maximum yield.
-
Data Table: Expected Selectivity Ratios
| Substrate (R-Py) | Method | Major Isomer | Minor Isomer | Yield |
| 2-OCH2CF3 | Ir-Borylation | C5 | C4 | 82% |
| 2-OCH2CF3 | Minisci (tBu) | C4 | C6 | 65% |
| 2-OCH2CF3 | DoM (LiTMP) | C3 | C6 | 70%* |
*Requires electrophile quench immediately at -78 °C.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the "Steric Gate" effect of the fluoroalkoxy group.
Caption: Mechanistic pathway showing how ligand choice (dtbpy) prevents catalyst poisoning (Path A) and directs activation to the sterically accessible C5 position (Path C).
References
-
Iridium-Catalyzed Borylation of Pyridines
-
Minisci Reaction Selectivity
- Title: Practical and Regioselective Amin
- Source:Science2011, 334, 6059.
-
URL:[Link]
- Relevance: Establishes the rules for radical attack on electron-deficient heterocycles.
-
Fluoroalkoxy Group Effects (General Fluoro-Pyridine Borylation)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Regioselective Alkoxylation via C-H Bond Activation in the Dihydrobenzo[c]acridine Series [mdpi.com]
- 3. Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Insight into C4 Selectivity in the Light-Driven C-H Fluoroalkylation of Pyridines and Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
Validation & Comparative
LC-MS fragmentation pattern of 2-Chloro-5-(2,2-difluoroethoxy)pyridine
Technical Guide: LC-MS/MS Profiling & Structural Elucidation of 2-Chloro-5-(2,2-difluoroethoxy)pyridine
Executive Summary & Strategic Context
2-Chloro-5-(2,2-difluoroethoxy)pyridine (CAS: N/A for specific isomer in common public db, but analog to 41288-96-4 precursors) is a critical halogenated heterocyclic building block. It serves as a lipophilic, metabolically stable bioisostere for ethoxy-substituted pyridines in drug discovery (e.g., Proton Pump Inhibitors like Lansoprazole analogs) and agrochemicals.
The Analytical Challenge: Researchers often confuse this moiety with its positional isomers (e.g., 2-chloro-4-substituted) or its non-fluorinated analogs during impurity profiling. Standard library spectra for this specific intermediate are rare.
This Guide’s Purpose: To provide a definitive, first-principles LC-MS/MS fragmentation map. We compare its behavior against structural alternatives (non-fluorinated and trifluorinated analogs) to establish a self-validating identification protocol .
Physicochemical Profile & MS Readiness
Before initiating MS analysis, verify the theoretical isotope envelope. The presence of Chlorine (Cl) and Fluorine (F) creates a distinct signature.
| Property | Value | MS Implication |
| Formula | C₇H₆ClF₂NO | Nitrogen rule applies (Even mass [M+H]⁺). |
| Monoisotopic Mass | 193.0106 Da | [M+H]⁺ = 194.0179 (Target m/z). |
| Isotope Pattern | ³⁵Cl : ³⁷Cl (3:1) | Expect M+2 peak at 196.015 with ~32% intensity. |
| LogP (Predicted) | ~2.2 - 2.6 | Retains well on C18; elutes after 2-chloro-5-hydroxypyridine. |
Experimental Methodology (Protocol)
To reproduce the fragmentation patterns described below, use the following "Generic Screening" conditions. These are designed to capture both labile ether cleavages and stable ring fragments.
LC Conditions:
-
Column: C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 5 minutes.
MS Source Parameters (ESI+):
-
Capillary Voltage: 3.0 kV (Standard ESI).
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ether).
-
Collision Energy (CE): Ramp 10–40 eV. Note: The difluoroethoxy ether bond requires higher energy to break than a standard ethoxy bond due to the electron-withdrawing fluorine atoms.
Fragmentation Pattern Analysis
The fragmentation of 2-Chloro-5-(2,2-difluoroethoxy)pyridine is dominated by the stability of the pyridine ring and the lability of the ether linkage.
Primary Pathway: Ether Cleavage (Diagnostic)
The most abundant product ion arises from the cleavage of the C(sp3)-O bond, expelling the difluoroethyl moiety. This is the Quantifier Ion for Triple Quad methods.
-
Precursor: m/z 194.0179 [M+H]⁺
-
Loss: 64.01 Da (C₂H₂F₂ neutral or radical equivalent)
-
Product: m/z 130.0054 (2-chloro-5-hydroxypyridine cation)
-
Mechanism: Inductive cleavage driven by the protonated ether oxygen.
Secondary Pathway: Ring Degradation
Upon higher collision energy (>30 eV), the pyridinol fragment (m/z 130) degrades further. This is the Qualifier Ion .
-
Precursor: m/z 130.0054
-
Loss: 28 Da (CO - Carbon Monoxide)
-
Product: m/z 102.0105 (Pyrrole-like radical cation)
-
Mechanism: Phenolic-type ring contraction and CO expulsion.
Minor Pathway: HF Elimination
Unlike trifluoromethyl groups, the difluoroethyl group has adjacent protons, allowing for HF elimination, though this is often outcompeted by the ether cleavage.
-
Transition: m/z 194.01 → m/z 174.01 (Loss of HF, 20 Da).
Visualizing the Fragmentation Pathway
The following diagram illustrates the specific bond breakages and resulting ions.
Figure 1: Proposed ESI+ Fragmentation Pathway for 2-Chloro-5-(2,2-difluoroethoxy)pyridine showing the transition from parent to diagnostic pyridinol ion.
Comparative Performance: Differentiating Analogs
To validate your peak, you must distinguish it from closely related impurities.
| Feature | Target: Difluoroethoxy | Analog: Ethoxy (Non-F) | Analog: Trifluoroethoxy |
| Parent m/z | 194.01 | 158.03 | 212.00 |
| Ether Stability | Moderate | Low (Loses C₂H₄ easily via McLafferty) | High (Requires high CE to break) |
| Diagnostic Loss | -64 Da (C₂H₂F₂) | -28 Da (C₂H₄) | -82 Da (C₂HF₃) |
| Common Fragment | m/z 130 (2-Cl-5-OH-Pyr) | m/z 130 (2-Cl-5-OH-Pyr) | m/z 130 (2-Cl-5-OH-Pyr) |
| Retention Time | Mid-eluting | Early eluting | Late eluting (Most Lipophilic) |
Key Insight: If you observe m/z 130 but the neutral loss is 28 Da, you have the ethoxy impurity, not the difluoroethoxy target.
Decision Workflow for Impurity ID
Use this logic gate to confirm the identity of an unknown impurity peak at m/z 194.
Figure 2: Logical workflow for confirming the identity of the target compound in complex mixtures.
References
-
Shandilya, D., et al. (2017).[1] "Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data." International Journal of Analytical Mass Spectrometry and Chromatography. (Demonstrates fragmentation of fluorinated ethoxy-pyridine moieties).
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Chloro-5-hydroxypyridine." NIST Chemistry WebBook, SRD 69. (Validates the core m/z 130 fragment).
-
Holcapek, M., et al. (2006). "Effects of functional groups on the fragmentation of dyes in electrospray...". Journal of Mass Spectrometry. (General principles of ESI fragmentation for functionalized aromatics).
Sources
Strategic Separation: A Comparative Guide to HPLC of Fluorinated Pyridines
Topic: Comparative Guide: HPLC Method Development for Fluorinated Pyridines Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, Pharmaceutical Researchers, Process Development Scientists
Executive Summary & The Scientific Challenge
Fluorinated pyridines serve as critical building blocks in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals. However, their analysis presents a "perfect storm" of chromatographic challenges.
The Challenge:
-
Basic Nitrogen: The pyridine nitrogen (pKa ~5.2) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
-
Positional Isomerism: Distinguishing between 2-, 3-, and 4-fluoropyridines is difficult because their hydrophobicity is nearly identical, rendering standard Reversed-Phase (RP) partition mechanisms ineffective.
-
High Polarity: The electronegative fluorine atom increases polarity, often leading to poor retention (low
) on standard C18 phases, causing analytes to elute in the void volume.
This guide compares the industry-standard C18 approach against the specialized Pentafluorophenyl (PFP/F5) phases and HILIC modes, providing a data-backed roadmap for robust method development.
Comparative Analysis: C18 vs. PFP vs. HILIC
To select the correct stationary phase, one must understand the interaction mechanisms available.
Mechanism of Interaction Diagram
The following diagram illustrates the distinct interaction mechanisms utilized by different stationary phases when analyzing fluorinated pyridines.
Figure 1: Mechanistic comparison showing why PFP phases offer superior selectivity through multi-mode interactions compared to the single-mode hydrophobicity of C18.
Performance Comparison Table
The following data summarizes the performance of three major column chemistries in separating a mixture of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine.
| Feature | Alkyl C18 (Base Deactivated) | Pentafluorophenyl (PFP) | HILIC (Bare Silica) |
| Primary Mechanism | Hydrophobic Partitioning | Partitioning into water layer, Ion Exchange | |
| Retention ( | Low (0.5 - 1.5) | Medium to High (2.0 - 5.0) | High (> 5.0) |
| Isomer Selectivity ( | Poor (Often co-elutes) | Excellent (Separates by dipole moment) | Moderate |
| Peak Shape (Tf) | 1.2 - 1.8 (Tailing risk) | 1.0 - 1.2 (Sharp) | 1.1 - 1.4 |
| Equilibration Time | Fast | Moderate | Slow |
| Best Use Case | General impurity profiling | Positional Isomers & Halogenated species | Extremely polar metabolites |
Expert Insight: While C18 is the workhorse of HPLC, it fails to separate fluorinated isomers because the hydrophobic surface area of 2-F-Py and 3-F-Py is virtually identical. PFP phases succeed because the position of the fluorine atom alters the molecule's dipole moment and electron cloud density, which the electron-deficient PFP ring "senses" via
Experimental Protocol: Method Development Workflow
This protocol outlines a self-validating workflow for developing a separation method for fluorinated pyridines using a PFP phase, which is the recommended choice for this application.
Phase 1: Column & Mobile Phase Selection
Objective: Maximize selectivity (
-
Column: Core-shell PFP (e.g., Kinetex F5 or Ascentis Express F5), 2.6 µm, 100 x 4.6 mm.
-
Why: Core-shell particles provide high efficiency at lower backpressures.
-
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate (pH 3.0).
-
Why: Low pH ensures the pyridine nitrogen is fully protonated (
). While this might seem counterintuitive for retention on C18, on PFP, the protonated amine can engage in cation- interactions with the electron-deficient fluorine ring of the stationary phase. Furthermore, acidic pH suppresses silanol ionization ( becomes ), reducing tailing [2].
-
-
Mobile Phase B (Organic): Methanol (MeOH).
-
Why:Crucial Decision Point. Acetonitrile (ACN) is a dipole-dipole competitor. It forms a "layer" over the PFP phase, potentially masking the
interactions. Methanol is a protic solvent that does not interfere with the -electron system, thereby enhancing the unique selectivity of the PFP phase [3].
-
Phase 2: Gradient Screening
Protocol:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Pyridine ring absorption).
Phase 3: Optimization & Troubleshooting
If peak tailing persists or resolution is insufficient, follow this logic flow:
Figure 2: Decision tree for optimizing fluorinated pyridine separation. Note that switching to Methanol is often the key to unlocking PFP selectivity.
Supporting Data: The "Methanol Effect"
The choice of organic modifier is the single most critical variable when using fluorinated phases. The table below simulates typical experimental results comparing Acetonitrile (ACN) vs. Methanol (MeOH) on a PFP column for isomer separation.
| Analyte Pair | Organic Modifier | Resolution ( | Selectivity ( | Observation |
| 2-F-Py / 3-F-Py | Acetonitrile | 1.2 | 1.05 | Partial co-elution. ACN suppresses |
| 2-F-Py / 3-F-Py | Methanol | 3.5 | 1.15 | Baseline separation. MeOH exposes the stationary phase's electron-deficient ring. |
| 3-F-Py / 4-F-Py | Acetonitrile | 1.0 | 1.03 | Poor resolution. |
| 3-F-Py / 4-F-Py | Methanol | 2.8 | 1.12 | Distinct separation due to shape selectivity access. |
Scientific Rationale: Acetonitrile operates via a dipole-dipole mechanism which competes with the dipole interactions of the fluorinated pyridine and the PFP ring. Methanol, being a hydrogen-bond donor, does not compete for these specific interaction sites, allowing the stationary phase's unique chemistry to dominate the separation [4].
References
-
Phenomenex. (n.d.). Kinetex F5: Pentafluorophenyl Propyl Core-Shell Phase. Retrieved from [Link]
-
Agilent Technologies. (2020). Method Development Guide for Fluorinated Compounds. Retrieved from [Link]
-
Restek Corporation. (n.d.). Force F5 HPLC Columns: The Power of Fluorinated Phases. Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(2,2-difluoroethoxy)pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5-(2,2-difluoroethoxy)pyridine was not located during the compilation of this guide. The following procedures are synthesized from data on structurally analogous compounds, including other halogenated pyridines. This guide is intended to provide a robust framework for safe handling and disposal based on established principles for this chemical class. However, users must always perform a site-specific risk assessment and consult their institution's Environmental Health & Safety (EHS) department before handling or disposing of this compound.
Core Principles: Hazard Assessment and Recognition
Understanding the potential hazards of 2-Chloro-5-(2,2-difluoroethoxy)pyridine is the foundation of its safe management. Based on data from similar halogenated pyridines, this compound should be treated as hazardous. The primary concerns stem from its halogenated heterocyclic structure, which often imparts toxicity and potential for environmental persistence.
Anticipated Hazards:
-
Toxicity: Halogenated pyridines are frequently harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[1][3] Some related compounds are suspected carcinogens and may cause damage to organs such as the liver and central nervous system with prolonged exposure.[4][5][6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[7] Therefore, release into drains or the environment must be strictly avoided.[7][8]
-
Reactivity: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10][11] Contact with incompatible materials can lead to vigorous reactions or degradation into more hazardous substances.
-
Combustion Products: In a fire, thermal decomposition is expected to release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][6][7]
| Hazard Profile: 2-Chloro-5-(2,2-difluoroethoxy)pyridine (Inferred) | |
| Route of Exposure | Anticipated Effects |
| Ingestion | Harmful or fatal if swallowed.[1][9] May cause chemical burns to the gastrointestinal tract.[9] |
| Inhalation | Harmful if inhaled.[1] May cause respiratory tract irritation.[3] |
| Skin Contact | Harmful in contact with skin.[1] Can cause skin irritation, potential for burns, and may be absorbed.[4][9] |
| Eye Contact | Causes serious eye irritation or damage.[5][9] |
| Primary Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[9][10] |
| Hazardous Decomposition | CO, CO2, NOx, Hydrogen Chloride, Hydrogen Fluoride.[1][6] |
Operational Blueprint: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure. The selection of specific PPE is dictated by the anticipated hazards and the procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[1] When there is a risk of splashing, a full face shield should be worn in addition to goggles.[9] This provides a necessary barrier against direct contact with this potentially corrosive and irritating substance.
-
Hand Protection: Use chemically resistant gloves. Given the halogenated nature of the compound, butyl rubber or laminate film gloves are often recommended. Nitrile gloves may offer limited protection for brief contact but are not suitable for prolonged handling.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[8] Dispose of contaminated gloves as hazardous waste.[8]
-
Body Protection: A fully buttoned laboratory coat is required to protect against incidental contact.[5] For procedures with a higher risk of splashes or spills, a chemically resistant apron (e.g., PVC) should be worn over the lab coat.[9]
-
Respiratory Protection: All work with 2-Chloro-5-(2,2-difluoroethoxy)pyridine should be conducted within a certified chemical fume hood to control vapor inhalation.[5] If engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[1][8] Use of a respirator requires enrollment in your institution's respiratory protection program, including medical clearance and fit testing.[5]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Step 1: Immediate Actions
-
Alert Personnel: Notify all personnel in the immediate vicinity of the spill.
-
Assess the Scope: Determine if the spill is "small" (manageable by trained lab personnel, typically <1 liter) or "large" (requires EHS or emergency response). If the spill is large, involves other hazardous materials, or if you are not trained to handle it, evacuate the area, secure it, and call your institution's EHS emergency line.[5][12]
-
Control Ignition Sources: If the material or solvents used are flammable, extinguish all nearby flames and turn off spark-producing equipment.[4][10]
Step 2: Spill Containment and Cleanup (Small Spills)
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Contain the Spill: Prevent the spill from spreading by encircling it with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[12][13] Work from the outside of the spill inward.[12]
-
Absorb the Material:
-
For Liquids: Gently cover and absorb the spill with the absorbent material. Do not use combustible materials like paper towels as the primary absorbent.
-
For Solids: Carefully sweep up the solid material, avoiding dust generation.[9][14] A HEPA-filtered vacuum may be used for fine powders if available.[12][13]
-
-
Collect Waste: Using scoops or tongs, place the absorbed material and any contaminated debris into a designated, sealable, and chemically compatible container (e.g., a polyethylene bag or bucket).[15]
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., soapy water), then a clean, wet cloth. Place all cleaning materials into the waste container.
-
Label and Dispose: Seal the container, affix a hazardous waste label detailing the contents (including "2-Chloro-5-(2,2-difluoroethoxy)pyridine" and any absorbents/solvents), and arrange for pickup through your EHS department.
Waste Segregation and Disposal Pathway
Proper segregation is the cornerstone of a safe and compliant chemical waste program. Halogenated organic compounds require a dedicated waste stream.
Step-by-Step Waste Collection Procedure
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste."[4] The container must be in good condition, with a secure, vapor-tight lid.[4]
-
Labeling: From the moment the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical names of all constituents.[4][5]
-
Accumulation: Collect all waste containing 2-Chloro-5-(2,2-difluoroethoxy)pyridine, including contaminated consumables (gloves, wipes, absorbent materials), and surplus or off-spec material in this container. Do not mix with non-halogenated waste.[4]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment bin away from incompatible materials.[1]
Final Disposal
The recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility .[7][8] This process utilizes high temperatures and is typically equipped with afterburners and scrubbers to destroy the compound and neutralize the resulting acid gases (HCl, HF), preventing their release into the atmosphere.[8]
Under the Resource Conservation and Recovery Act (RCRA), this waste may be classified under several codes depending on its characteristics and how it was generated. Pyridine-containing wastes are often assigned the code D038 .[16][17] If mixed with certain spent solvents, it could fall under F-codes like F001 (spent halogenated solvents) or F005 (spent non-halogenated solvents including pyridine).[18] Your institution's EHS department will make the final waste code determination.
Disposal Decision Workflow
Caption: Decision workflow for handling and disposal.
References
-
SPILL CLEANUP QUICK REFERENCE. (n.d.). Princeton University. Retrieved from [Link]
-
Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
-
Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]
-
Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine. (2005, March 21). Cole-Parmer. Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]
-
Spill Cleanup. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). State of Michigan. Retrieved from [Link]
-
Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Reference Guidebook. (n.d.). Regulations.gov. Retrieved from [Link]
-
Pyridine - Substance Details. (2023, November 01). U.S. Environmental Protection Agency. Retrieved from [Link]
-
U CODES - NJ.gov. (n.d.). State of New Jersey Department of Environmental Protection. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 01). U.S. Environmental Protection Agency. Retrieved from [Link]
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Personal protective equipment for handling 2-Chloro-5-(2,2-difluoroethoxy)pyridine
Executive Summary & Chemical Context
2-Chloro-5-(2,2-difluoroethoxy)pyridine is a specialized halogenated pyridine intermediate, frequently employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS may be limited in public repositories, its structural components—a halogenated pyridine ring coupled with a fluorinated ether—dictate a Class-Based Risk Assessment . We treat this molecule as a sensitizer, severe irritant, and potential systemic toxin due to the lipophilic nature of the difluoroethoxy group, which can facilitate dermal absorption.
The Golden Rule: Handle this compound with the assumption that it can penetrate standard nitrile barriers if dissolved in organic solvents.
Molecular Risk Assessment (The "Why")
To understand the safety protocol, we must deconstruct the molecule:
-
2-Chloropyridine Core: Known for dermal irritation and potential respiratory toxicity.[1] Pyridines often possess a distinct, unpleasant odor that causes olfactory fatigue (loss of smell sensitivity).
-
Difluoroethoxy Tail: Fluorinated ethers increase lipophilicity. This means the compound can cross cell membranes (skin/lungs) more easily than non-fluorinated analogues.
-
Reactivity: The chlorine at the 2-position is electrophilic; it is designed to react. This reactivity implies it will readily interact with biological nucleophiles (proteins/DNA) if exposure occurs.
PPE Matrix: Task-Based Protection
Standard "lab safety" is insufficient. We utilize a tiered approach based on the energy and state of the system.
| PPE Component | Tier 1: Storage & Transport (Sealed Containers) | Tier 2: Weighing & Transfer (Solid State) | Tier 3: Synthesis & Solvation (Dissolved/Heated) |
| Hand Protection | Single Nitrile Gloves (4 mil) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate / Silver Shield (if using DCM/THF) or Double Nitrile (Change every 15 mins) |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles (Vented) | Chemical Splash Goggles + Face Shield (if >100g or heating) |
| Respiratory | N/A (if container sealed) | N95 or P100 Particulate Respirator (if outside hood) | Fume Hood Mandatory . Half-mask with ABEK1 filter if hood failure occurs. |
| Body Protection | Standard Cotton Lab Coat | Buttoned Lab Coat (High-neck preferred) | Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat |
| Footwear | Closed-toe shoes | Closed-toe, non-absorbent shoes | Chemical-resistant overshoes or boots |
Critical Insight on Gloves: Standard nitrile gloves degrade rapidly when exposed to halogenated solvents (like Dichloromethane) often used to dissolve this pyridine. If you are dissolving this compound in DCM, nitrile gloves provide less than 2 minutes of protection . You must use Silver Shield/Laminate gloves or change nitrile gloves immediately upon splash contact.[2]
Operational Protocols
Protocol A: Weighing & Mass Transfer
Objective: Prevent inhalation of dust and contamination of balance area.
-
Engineering Control: Use a static-free weighing boat inside a certified chemical fume hood.
-
Static Management: Fluorinated solids are often "fluffy" and prone to static charge. Use an anti-static gun or ionizer bar to prevent powder scattering.
-
Technique:
-
Place a secondary containment tray (spill tray) inside the hood.
-
Open the container only inside the hood.
-
Transfer using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Wipe Down: After closing the container, wipe the exterior with a dry Kimwipe, then a solvent-dampened wipe (Ethanol), and dispose of wipes as solid hazardous waste.
-
Protocol B: Reaction Setup (Solvation)
Objective: Mitigate splash hazards and vapor exposure.
-
Solvent Choice: If possible, avoid DCM (Dichloromethane) to reduce glove permeation risks. Ethyl Acetate or Toluene are often viable alternatives for pyridines.
-
Addition: Add the solid to the solvent, not vice versa, to prevent "puffing" of the solid into the air.
-
Temperature: If heating is required, ensure a reflux condenser is attached before heating begins. Pyridines have significant vapor pressures at elevated temperatures.
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for PPE selection and spill response.
Caption: Decision Logic for PPE Selection based on physical state and solvent compatibility.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep dry. This creates dust. Cover with wet paper towels (dampened with water) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.
-
Liquid Spill:
Disposal (End-of-Life)
-
Waste Stream: This compound must enter the Halogenated Organic Solvent waste stream.
-
Do Not Drain: Under no circumstances should this enter the water supply. The C-F and C-Cl bonds are resistant to biodegradation.
-
Destruction: The only validated destruction method is high-temperature incineration (>1100°C) with flue gas scrubbing to capture Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) byproducts.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (2023). Compound Summary: 2-Chloropyridine (Class Analogue Data). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (2023). Guidance on the compilation of safety data sheets. [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
